(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
CAS No.: 1427325-54-9
Cat. No.: VC0135714
Molecular Formula: C23H21NO2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427325-54-9 |
---|---|
Molecular Formula | C23H21NO2 |
Molecular Weight | 343.4 g/mol |
IUPAC Name | (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3 |
Standard InChI Key | HLQUZHWENOKGOT-UHFFFAOYSA-N |
SMILES | CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES | CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
(1-Butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is characterized by the following properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₂₁NO₂ | |
Molecular Weight | 343.4183 g/mol | |
IUPAC Name | (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |
CAS Number | 1427325-54-9 |
The compound contains several key structural elements that contribute to its chemical behavior and biological activity:
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An indole core with a hydroxyl group at position 2
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A butyl chain attached to the nitrogen atom
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A naphthalene group connected to the indole via a ketone bridge
Physical and Chemical Properties
Based on its structural attributes and comparison with similar compounds, (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is expected to exhibit the following physicochemical properties:
Synthesis Methods
Synthetic Pathways
The synthesis of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone typically follows multistep procedures similar to those used for related naphthoylindole derivatives. Based on established methods for similar compounds, the synthesis may involve:
Formation of the Indole Core
The first stage typically involves constructing the 2-hydroxyindole scaffold, which can be achieved through modified Fischer indole synthesis or other indole-forming reactions .
N-Alkylation
The butyl chain is introduced through N-alkylation, commonly using butyl halides (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF .
Acylation with Naphthalene
The final step typically involves Friedel-Crafts acylation using 1-naphthoyl chloride or similar reagents, with Lewis acid catalysts such as aluminum chloride (AlCl₃) under anhydrous conditions .
Optimization Strategies
Key optimization approaches for improving yield and purity include:
Strategy | Description |
---|---|
Temperature Control | Maintaining precise temperature conditions during Friedel-Crafts acylation (typically 0-5°C) to minimize side reactions |
Solvent Selection | Using anhydrous dichloromethane or ethyl acetate for acylation steps to ensure proper reactivity |
Purification Techniques | Employing column chromatography with ethyl acetate/hexane gradients for optimal product isolation |
Biological Activity
Receptor Interactions
Based on structural similarities to known cannabinoid receptor ligands like JWH-073, (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone may interact with cannabinoid receptors, particularly CB₁ and CB₂ . The presence of the 2-hydroxyl group likely modifies binding compared to non-hydroxylated analogs, potentially altering receptor selectivity and efficacy.
Pharmacological Effects
Research on related compounds suggests that (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone may exhibit the following biological activities:
Structure-Activity Relationships
The hydroxyl group at position 2 of the indole ring represents a significant structural feature that distinguishes this compound from other naphthoylindoles like JWH-073 ((1-butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone) . This modification likely affects:
Analytical Detection Methods
Spectroscopic Identification
Several spectroscopic techniques are valuable for characterizing (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone:
Chromatographic Methods
For separation, identification, and quantification:
Metabolic Transformations
The metabolic fate of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone likely follows patterns observed with related naphthoylindoles, such as JWH-073 . Primary metabolic pathways may include:
Phase I Metabolism
Metabolic Process | Expected Modifications | Location on Molecule |
---|---|---|
Hydroxylation | Additional hydroxyl groups | N-butyl chain (terminal and internal positions) |
Oxidation | Carbonyl and carboxyl formation | Terminal position of butyl chain |
Dealkylation | Loss of butyl group | N-position of indole |
Phase II Metabolism
Conjugation reactions likely include glucuronidation of hydroxyl groups and possibly sulfation, similar to metabolic patterns observed with JWH-073 and related compounds .
Comparative Analysis
Structural Comparison with Related Compounds
Advantages and Limitations
Aspect | Advantages | Limitations |
---|---|---|
Synthetic Accessibility | Synthesizable through established methods | May require specialized handling due to hydroxyl group reactivity |
Analytical Detection | Distinctive spectral signature due to hydroxyl group | Potential challenges distinguishing from isomeric metabolites |
Biological Activity | Potential therapeutic properties through CB receptor modulation | Limited published data on specific activity profile |
Metabolism | Hydroxylation may facilitate conjugation and clearance | May form bioactive metabolites requiring further characterization |
Research Applications and Future Directions
Current Research Focuses
Current investigations involving (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone and related compounds center on:
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Developing improved synthetic routes with higher yields and purity
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Establishing comprehensive structure-activity relationships for cannabinoid receptor binding
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Exploring potential therapeutic applications in pain management and inflammatory conditions
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Characterizing metabolic pathways and identifying key biomarkers
Future Research Directions
Research Area | Potential Approaches | Expected Outcomes |
---|---|---|
Receptor Binding Studies | X-ray crystallography of receptor-ligand complexes | Precise understanding of binding mode and key interactions |
Pharmacokinetic Profiling | In vivo distribution and clearance studies | Determination of bioavailability and half-life |
Therapeutic Development | Targeted modifications to enhance selectivity and efficacy | Development of more selective cannabinoid receptor modulators |
Metabolomic Analysis | Comprehensive profiling of metabolites using high-resolution mass spectrometry | Complete characterization of metabolic fate and potential active metabolites |
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